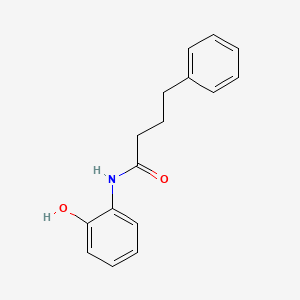
N-(2-hydroxyphenyl)-4-phenylbutanamide
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-4-phenylbutanamide, also known as fenbuten or fenbutamide, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is known for its analgesic, anti-inflammatory, and antipyretic properties. Fenbuten has been widely used in scientific research to investigate its mechanism of action and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Chemoprevention
- Anticancer Properties : N-(4-hydroxyphenyl) retinamide, a derivative of N-(2-hydroxyphenyl)-4-phenylbutanamide, has been investigated for its potential as a cancer chemopreventive agent, especially in the context of breast cancer and neuroblastoma cell populations. This compound is thought to induce apoptosis in cancer cells (Springer & Stewart, 1998).
- Natural Killer Cell Activity : Research indicates that N-(4-hydroxyphenyl) retinamide may enhance natural killer (NK) cell activity, suggesting an immunoenhancing effect which could be beneficial in cancer treatment (Villa et al., 1993).
Pharmacological Studies
- Anticonvulsant and Neuroprotective Effects : A study on N-(substituted benzothiazol-2-yl)amides, which includes compounds structurally similar to N-(2-hydroxyphenyl)-4-phenylbutanamide, demonstrated significant anticonvulsant and neuroprotective effects (Hassan et al., 2012).
- Cerebral Protective Agents : Research involving 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, related to N-(2-hydroxyphenyl)-4-phenylbutanamide, showed promise in antilipidperoxidation activities, which may imply potential use as cerebral protective agents (Tatsuoka et al., 1992).
Apoptosis and Cell Cycle Studies
- Induction of Apoptosis : N-(4-hydroxyphenyl)retinamide is known to induce apoptosis in various cell lines, including neuroblastoma cells. This process is independent of the cell cycle phase and highlights the potential of this compound in the management of certain cancers (di Vinci et al., 1994).
Molecular Structure Analysis
- Structural Insights : The X-ray structural analysis of 4-hydroxy-3-phenylbutanamide monohydrate, a compound structurally similar to N-(2-hydroxyphenyl)-4-phenylbutanamide, provides insights into its molecular configuration and potential interactions (Soriano-garcia et al., 1984).
Chemopreventive Studies
- Breast Cancer Prevention : N-(4-hydroxyphenyl)retinamide has shown efficacy in the prevention of breast cancer in rats, highlighting its potential as a chemopreventive agent (Moon et al., 1979).
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-11-5-4-10-14(15)17-16(19)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,18H,6,9,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQNTNKFSMSVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(2-hydroxy-5-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5790821.png)

![2-{[2-(trifluoromethyl)benzyl]thio}-4,6-pyrimidinediamine](/img/structure/B5790825.png)
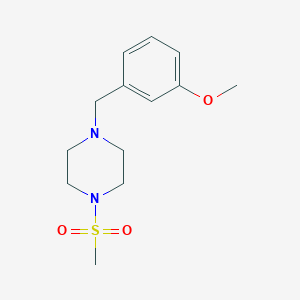

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5790862.png)
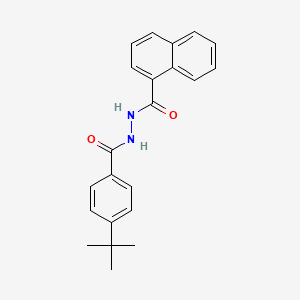
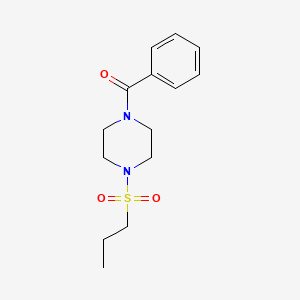
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5790882.png)

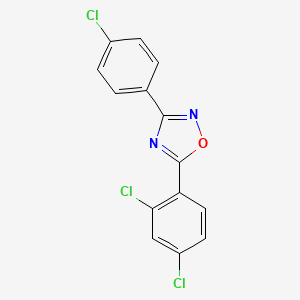
![4-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5790907.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5790910.png)
![ethyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5790912.png)